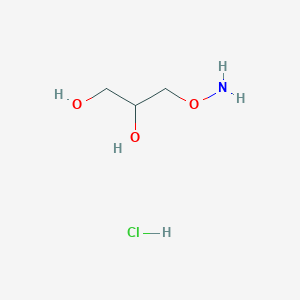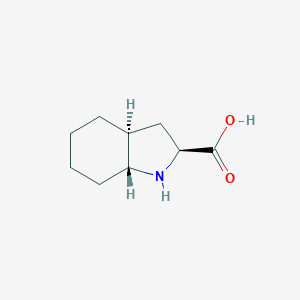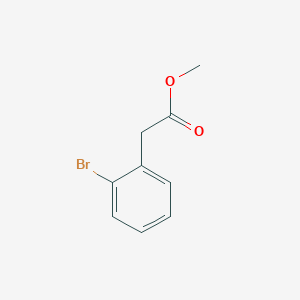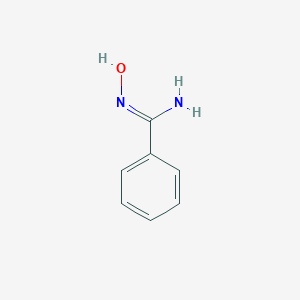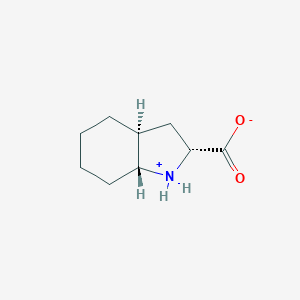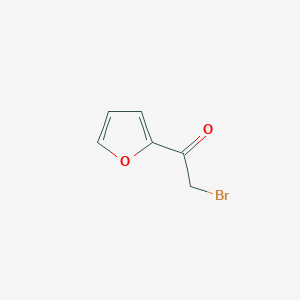
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone, also known as PCE, is an organic compound that belongs to the family of cyclohexenones. PCE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is not well understood. However, studies have suggested that 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical and Physiological Effects:
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to improve cognitive function and reduce oxidative stress in the brain. However, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its easy synthesis, which makes it readily available for use in laboratory experiments. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone also possesses interesting pharmacological properties, making it a promising candidate for drug development. However, one limitation of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its low solubility in water, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone. One direction is the investigation of the structure-activity relationship of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its analogs to identify more potent and selective compounds. Another direction is the exploration of the potential of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a building block for the synthesis of novel organic materials with interesting properties can also be explored. Finally, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be achieved through several methods, including the reaction of propargyl alcohol with cyclohexanone in the presence of a strong base or the reaction of propargyl chloride with cyclohexanone in the presence of a base. The yield of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents.
Applications De Recherche Scientifique
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has shown potential applications in various scientific fields. In medicinal chemistry, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been investigated for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. In material science, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a building block for the synthesis of novel organic materials with interesting properties, such as fluorescence and conductivity. In organic synthesis, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
123405-90-3 |
|---|---|
Nom du produit |
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(4-prop-2-ynylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,7,10H,4-6,8H2,2H3 |
Clé InChI |
JKPKGEYKIZQJCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC(CC1)CC#C |
SMILES canonique |
CC(=O)C1=CCC(CC1)CC#C |
Synonymes |
Ethanone, 1-[4-(2-propynyl)-1-cyclohexen-1-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




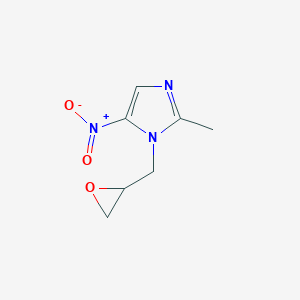
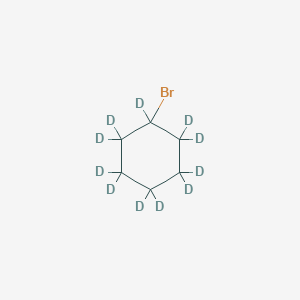
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

